1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Overview
Description
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine is an organic compound with the chemical formula C9H10BrFN. This compound is of interest due to its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-5-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 1-(3-azido-5-fluorophenyl)cyclopropan-1-amine.
Oxidation: Formation of 1-(3-bromo-5-fluorophenyl)cyclopropan-1-imine.
Reduction: Formation of 1-(3-bromo-5-fluorophenyl)cyclopropane.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Research: The compound is used in the study of enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring and the substituted phenyl group allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-fluorophenyl)ethan-1-one
- 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
- 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-thiol
Uniqueness
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties compared to other similar compounds. This structural feature makes it a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHPOPJRBQJZSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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